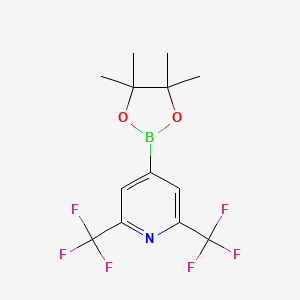

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-bis(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-bis(trifluoromethyl)pyridine, commonly known as BTP, is a boron-containing compound that has attracted significant attention in the scientific community due to its unique properties. BTP is widely used in scientific research, particularly in the field of biochemistry, due to its ability to selectively bind to certain molecules and ions.

Scientific Research Applications

Synthesis and Structural Analysis

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, involving boric acid ester intermediates with benzene rings, have been synthesized. These compounds are obtained through a three-step substitution reaction. The structures are confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations are used for molecular structure verification, showing consistency with crystal structures determined by X-ray diffraction. These findings indicate potential in organic synthesis and molecular design applications (Huang et al., 2021).

Borylation Methods

- The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides is explored. This method, involving the use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, is effective especially in the borylation of arylbromides bearing sulfonyl groups. This research opens pathways for advanced borylation techniques in organic chemistry (Takagi & Yamakawa, 2013).

Structural and Electronic Properties

- The first reported structure of a pyridin-2-ylboron derivative showcases structural differences in the orientation of the dioxaborolane ring relative to the pyridine ring. Ab initio calculations of HOMO and LUMO, based on crystal structures, reveal different distributions corresponding to observed chemical reactivity differences. This study contributes to understanding the electronic properties of boron-containing compounds (Sopková-de Oliveira Santos et al., 2003).

Polymer Synthesis

- Research into the synthesis and properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, where 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used, highlights the creation of deeply colored polymers. These polymers are soluble in common organic solvents, indicating potential applications in material sciences (Welterlich et al., 2012).

Molecular Structure Studies

- Studies on the molecular structure and DFT calculations of various compounds involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) demonstrate the consistency of DFT-optimized molecular structures with those determined by X-ray diffraction. These insights are valuable in the field of molecular chemistry (Liao et al., 2022).

properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-bis(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF6NO2/c1-10(2)11(3,4)23-14(22-10)7-5-8(12(15,16)17)21-9(6-7)13(18,19)20/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUORERSKCOUNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

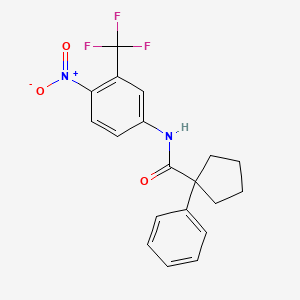

![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)

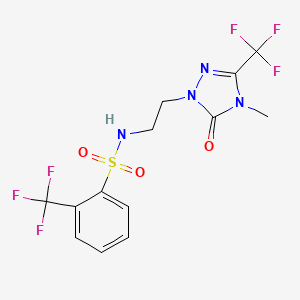

![3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B2637994.png)

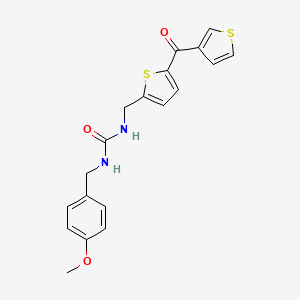

![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)